
Disperse Blue 106
Overview
Description
Disperse Blue 106 (DB 106) is an azo disperse dye used primarily for coloring hydrophobic fibers such as polyester and acetate. Its chemical formula is C₁₄H₁₇N₅O₃S, with a molecular weight of 335.38 g/mol and CAS numbers 12223-01-7 and 68516-81-4 . DB 106 is synthesized via diazotisation and coupling reactions involving 5-nitrothiazol-2-amine and N-ethyl-N-(2-hydroxyethyl)-m-toluidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disperse Blue 106 is synthesized through a series of chemical reactions involving aromatic compounds. The primary synthetic route involves the diazotization of 2-amino-4-nitrophenol followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions typically include acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed under controlled temperatures and pressures. The dye is then isolated through filtration, washed to remove impurities, and dried to obtain the final product. The use of non-aqueous media systems, such as decamethylcyclopentasiloxane (D5), has been explored to improve dyeing performance and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: Disperse Blue 106 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break down the azo bonds in the dye, leading to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the dye.
Reduction Products: Aromatic amines and other reduced compounds.
Substitution Products: Derivatives with substituted functional groups on the aromatic rings.
Scientific Research Applications
Textile Industry
Disperse Blue 106 is predominantly used for dyeing synthetic fibers such as polyester, nylon, and acetate. Its application in textiles is critical due to the following reasons:
- Color Fastness : Provides excellent color stability under various washing and light conditions.
- Dyeing Mechanism : Operates through a solution-diffusion mechanism, allowing the dye to penetrate hydrophobic fibers effectively.
Table 1: Comparison of Disperse Dyes in Textile Applications
Compound Name | Chemical Formula | Unique Features |
---|---|---|
This compound | CHNO | Strong allergenic properties |
Disperse Blue 124 | CHNO | Moderate sensitizer; often found with this compound |
Disperse Red 1 | CHNO | Used for red shades; less allergenic |
Disperse Yellow 3 | CHNO | Lower sensitization potential |
Medical Applications
This compound has been identified as a significant allergen in contact dermatitis cases related to textiles. It is frequently used in patch testing to diagnose textile dye allergies.
Case Study: Allergic Contact Dermatitis
A study reported nine cases of allergic contact dermatitis due to black velvet fabrics containing this compound and Disperse Blue 124. The patients exhibited symptoms such as itching and redness upon contact with dyed materials. Patch tests confirmed the dyes as the responsible allergens, highlighting their role in diagnosing textile-related allergies .
Environmental Impact
Research has indicated that azo dyes like this compound can pose environmental hazards when released into water systems. Their degradation products can be toxic, necessitating careful management during industrial processes.
Table 2: Environmental Concerns Related to Azo Dyes
Concern | Description |
---|---|
Toxicity | Potentially harmful degradation products |
Persistence | Azo dyes can be resistant to biodegradation |
Regulations | Increasingly stringent regulations on discharge limits |
Mechanism of Action
The mechanism of action of Disperse Blue 106 involves its interaction with the fibers of synthetic materials. The dye molecules penetrate the fibers and form bonds with the polymer chains, resulting in the coloration of the fabric. The molecular structure of the dye, including its azo bonds and aromatic rings, plays a crucial role in its dyeing properties. The dye can also interact with biological systems, leading to allergenic responses in sensitive individuals .
Comparison with Similar Compounds
Key Properties and Hazards
- Skin Sensitization: DB 106 is classified as a potent skin sensitizer, with an EC3 value of 0.01% in the Local Lymph Node Assay (LLNA), comparable to the strong sensitizer 2,4-dinitrochlorobenzene .
- Applications : Widely used in dark-colored textiles (e.g., black, navy, purple) for clothing, bedding, and synthetic fabrics like acetate and polyester .
- Regulatory Status : Restricted in some countries due to its high sensitization risk .
Comparison with Similar Disperse Dyes
Chemical and Structural Differences
The table below compares DB 106 with structurally and functionally related disperse dyes:
Sensitization Risk and Clinical Relevance
DB 106 vs. DB 124 :
- DB 106 is the strongest sensitizer among azo disperse dyes, while DB 124 is moderate .
- In patch testing, 4.3% of patients (1986 tested) reacted to DB 106 and/or DB 124, with 70% of reactions clinically relevant .
- Both dyes often co-occur in textiles (e.g., black "velvet" fabrics), leading to combined exposure .
Cross-Reactivity :
Impurities and Diagnostic Challenges
- DB 106 and DB 124 raw materials often contain impurities, leading to false-positive patch tests. Approximately 25% of reactions are attributed to impurities rather than the pure dye .
- Quality Control: Since 2005, standardized concentrations (0.3% petrolatum) have improved diagnostic accuracy .
Regulatory and Industrial Implications
- CLP Regulation : DB 106’s classification under CLP as H317 (skin sensitizer) has prompted calls for stricter regulations, threatening the use of disperse dyes in polyester textiles .
- Alternatives : Vat dyes (e.g., Vat Blue 4) and reactive dyes offer better color fastness but lack the cost-effectiveness of disperse dyes .
Biological Activity
Disperse Blue 106 is a synthetic azo dye predominantly used in the textile industry. Its vibrant blue hue is commonly found in fabrics made from polyester, cotton, and other synthetic fibers. However, its biological activity is primarily characterized by its allergenic properties, particularly in relation to contact dermatitis. This article explores the biological activity of this compound, including its mechanisms of sensitization, case studies, and comparative analysis with related compounds.
- Chemical Formula : C14H17N5O3S
- Molecular Weight : 335.38 g/mol
- Classification : Azo dye
This compound is recognized for its potential to cause allergic reactions upon skin contact, making it a significant concern in dermatological studies.
This compound acts as a potent sensitizer in individuals who come into contact with it. The primary mechanism involves:
- Protein Binding : The dye interacts with skin proteins, leading to sensitization and immune response activation.
- Histamine Release : Exposure triggers histamine release, contributing to allergic reactions.
- Cell-Mediated Immune Response : Individuals may develop delayed-type hypersensitivity due to prior exposure.
Allergic Reactions and Dermatitis
This compound is frequently implicated in allergic contact dermatitis (ACD), particularly among individuals wearing textiles dyed with this compound.
Case Studies
- Contact Allergy Incidents : A study reported nine cases of allergic contact dermatitis linked to black "velvet" clothing containing this compound and Disperse Blue 124. Patch testing confirmed these dyes as the sensitizers responsible for the reactions .
- Surgical Wound Reaction : Another case involved a patient with a recurrent dermatitis over a surgical incision who tested positive for this compound during patch testing. This case highlighted the importance of considering textile dyes as potential allergens in post-surgical care .
Incidence of Allergic Reactions
A retrospective study involving 788 patients revealed that this compound was responsible for allergic reactions in approximately 82.5% of those tested for textile dye allergies. The study emphasized that many patients reacted to their own clothing, particularly those made from acetate or polyester .
Comparative Analysis with Other Azo Dyes
This compound's allergenic potential can be compared with other disperse dyes commonly used in textiles:
Compound Name | Chemical Formula | Sensitization Potential |
---|---|---|
Disperse Blue 124 | C16H19N5O4S | Moderate sensitizer |
Disperse Red 1 | C14H12N2O3S | Less allergenic than DB 106 |
Disperse Yellow 3 | C14H11N3O3S | Lower sensitization potential |
Disperse Black 1 | C18H15N2O4S | Different allergic profile |
This compound stands out due to its high sensitization potential, making it a focal point in studies related to textile allergies .
Health Hazards and Precautions
The health risks associated with this compound include:
- Skin Irritation : Direct contact can lead to itching, redness, and dermatitis.
- Severe Allergic Reactions : In sensitive individuals, exposure may result in anaphylaxis or other severe symptoms like swelling and difficulty breathing .
To mitigate risks, individuals are advised to:
- Avoid direct contact with fabrics dyed using this compound.
- Wash new clothing multiple times before use.
- Prefer natural fiber clothing where possible.
Properties
IUPAC Name |
2-[N-ethyl-3-methyl-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-3-18(6-7-20)11-4-5-12(10(2)8-11)16-17-14-15-9-13(23-14)19(21)22/h4-5,8-9,20H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYHADQHHUIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC(=C(C=C1)N=NC2=NC=C(S2)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864324 | |
Record name | C.I. Disperse Blue 106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68516-81-4, 12223-01-7 | |
Record name | Disperse Blue 106 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68516-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 111935 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse Blue 106 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14203 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Disperse Blue 106 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80864324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[ethyl[3-methyl-4-[(5-nitrothiazol-2-yl)azo]phenyl]amino]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.693 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethanol, 2-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISPERSE BLUE 106 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C48O4QYD6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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